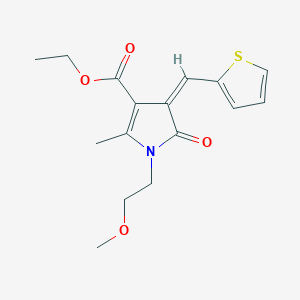
ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as ETPTC, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. ETPTC belongs to the pyrrole-3-carboxylate family of compounds and has been synthesized using various methods.
Scientific Research Applications
Ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to have potential applications in medicine. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. In addition, this compound has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. This compound has also been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism by which this compound induces apoptosis is still being studied.
Biochemical and Physiological Effects
This compound has been found to have both biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth. In addition, this compound has been found to induce apoptosis in cancer cells. This compound has also been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
Ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. In addition, this compound has been found to have a high degree of selectivity towards cancer cells, making it a potentially useful tool for cancer research. However, there are also limitations to using this compound in lab experiments. For example, the exact mechanism of action of this compound is still not fully understood, which makes it difficult to design experiments to study its effects. In addition, this compound has not yet been tested extensively in animal models, which limits its potential applications in medicine.
Future Directions
There are several future directions for research on ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate. One area of research could focus on further elucidating the mechanism of action of this compound. This could involve studying the effects of this compound on different enzymes and pathways involved in cancer cell growth. Another area of research could focus on testing the efficacy of this compound in animal models of cancer and other diseases. This could provide valuable information on the potential applications of this compound in medicine. Finally, research could also focus on developing new derivatives of this compound with improved selectivity and efficacy.
Synthesis Methods
Ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been synthesized using various methods. One of the most common methods involves the reaction of 2-methoxyethylamine with ethyl 2-oxo-4-(2-thienylmethylene)-butanoate in the presence of acetic acid. The resulting product is then treated with hydrochloric acid to obtain this compound. Other methods involve the use of different starting materials and reaction conditions.
properties
Molecular Formula |
C16H19NO4S |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
ethyl (4Z)-1-(2-methoxyethyl)-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate |
InChI |
InChI=1S/C16H19NO4S/c1-4-21-16(19)14-11(2)17(7-8-20-3)15(18)13(14)10-12-6-5-9-22-12/h5-6,9-10H,4,7-8H2,1-3H3/b13-10- |
InChI Key |
NTIXBGDKWDEMOT-RAXLEYEMSA-N |
Isomeric SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=CS2)CCOC)C |
SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=CS2)CCOC)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=CS2)CCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2-benzoylcarbohydrazonoyl)-2-methoxyphenoxy]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302280.png)
![N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-hydroxybenzamide](/img/structure/B302283.png)
![N'-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302284.png)
![N'-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302285.png)
![N'-[2-({4-nitrobenzyl}oxy)benzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302286.png)
![N'-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302287.png)
![N'-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302289.png)
![N'-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302291.png)
![N'-{(E)-[4-(2-methylpropoxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302292.png)
![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302294.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B302297.png)
![N'-[(E)-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302299.png)
![N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302301.png)
![N'-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302302.png)